molecular formula C7H14N2O B3038315 4-Aminocyclohexane-1-carboxamide CAS No. 856758-75-3

4-Aminocyclohexane-1-carboxamide

Cat. No.: B3038315
CAS No.: 856758-75-3
M. Wt: 142.2 g/mol
InChI Key: UDPBBKMADGQOBX-UHFFFAOYSA-N
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Description

4-Aminocyclohexane-1-carboxamide is a versatile chemical compound used in diverse scientific research. It is a compound represented by a general formula, and it has isomers and pharmaceutically acceptable acid addition salts . This compound has a remarkable, highly persistent, and lowly toxic activity of increasing blood stream in coronary, cerebral, renal, and peripheral arteries . It is useful as a potent and persistent hypotensive and a drug for preventing and treating diseases of a cardiovascular system such as coronary, cerebral, renal, and peripheral arteries .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O.ClH/c8-6-3-1-5 (2-4-6)7 (9)10;/h5-6H,1-4,8H2, (H2,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The physical form of this compound is solid . Its molecular weight is 178.66 .

Scientific Research Applications

Radiopharmaceutical Development

An efficient synthesis method for trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide, a precursor for [18F]Mefway, has been developed to improve the yield for imaging 5-HT1A receptors (Choi et al., 2010).

Dermatological Applications

Tranexamic acid, a derivative, has been shown to reduce wrinkle formation induced by skin dryness through various mechanisms, including decreasing transepidermal water loss and promoting collagen type I production (Hiramoto et al., 2016).

Chiral Solvating Agents

Novel NMR chiral solvating agents derived from (1R,2R)-diaminocyclohexane have been synthesized, showing better enantiodiscriminating ability toward chiral carboxylic acids, making them promising for practical applications (Yang et al., 2006).

Synthetic Chemistry

A study on multicomponent heterocyclization involving 5-amino-N-arylpyrazole-4-carboxamides and 1,3-cyclohexanediones underlined the versatility in controlling the synthesis of complex organic molecules (Chebanov et al., 2012).

Metal-Organic Frameworks (MOFs)

Triazine-cored lanthanide-based MOFs featuring unique water chains and strong photoluminescence were developed using a derivative of 4-aminocyclohexane-carboxylic acid, highlighting its utility in creating materials with potential applications in sensing and lighting (Han et al., 2019).

Antimicrobial Activity

The antimicrobial activities of certain new cyclohexane-1-carboxamides as apoptosis inducers were explored, with some compounds showing promising activity against different cancer cell lines, underscoring the potential for therapeutic applications (Abd-Allah & Elshafie, 2018).

Properties

IUPAC Name

4-aminocyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPBBKMADGQOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856758-75-3
Record name 4-aminocyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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